(R)-2-(Methylamino)propanoic acid hydrochloride
Overview
Description
®-2-(Methylamino)propanoic acid hydrochloride is a chiral compound that is commonly used in various scientific research fields It is an amino acid derivative with a hydrochloride salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.
Methylation: The amino group of ®-2-Aminopropanoic acid is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).
Hydrochloride Formation: The resulting ®-2-(Methylamino)propanoic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-(Methylamino)propanoic acid hydrochloride may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino acid derivatives.
Scientific Research Applications
®-2-(Methylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways Involved: The compound may influence metabolic pathways, particularly those involving amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Methylamino)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(Methylamino)butanoic acid hydrochloride: A similar compound with an additional carbon in the alkyl chain.
Uniqueness
Chirality: The ®-enantiomer has unique interactions and biological activity compared to its (S)-enantiomer.
Applications: Its specific structure makes it suitable for particular applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R)-2-(methylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXBNPBZWXNBGN-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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